N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
The compound “N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic molecule. It contains several functional groups, including an amine group (-NH2), a pyrazolo[3,4-d]pyrimidin-4-amine group, and a methylpiperidin-1-yl group. These functional groups suggest that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the pyrazolo[3,4-d]pyrimidin-4-amine and methylpiperidin-1-yl groups. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the pyrazolo[3,4-d]pyrimidin-4-amine group indicates a fused ring system, which could have interesting implications for the compound’s chemical behavior .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Characterization
Pyrazolo[3,4-d]pyrimidin-4-amines have been synthesized and characterized for their chemical properties, including X-Ray crystal studies. These compounds are known for their potential in the development of antitumor, antifungal, and antibacterial agents, highlighting their significance in medicinal chemistry and drug discovery processes (Titi et al., 2020).
Anticancer and Anti-inflammatory Properties
Derivatives of pyrazolo[3,4-d]pyrimidines have been explored for their anticancer and anti-inflammatory properties. Some derivatives have shown promising results as anticancer agents, providing a foundation for further research into their potential therapeutic applications (Rahmouni et al., 2016). Additionally, certain compounds within this class have been identified for their non-ulcerogenic anti-inflammatory activity, suggesting their suitability as safer alternatives to traditional NSAIDs (Auzzi et al., 1983).
Neurodegenerative Disease Research
Compounds structurally related to pyrazolo[3,4-d]pyrimidin-4-amines have been studied for their potential in treating cognitive impairments associated with neurodegenerative and neuropsychiatric diseases. These investigations involve the inhibition of specific enzymes or biological processes relevant to disease pathology, indicating the potential of such compounds in the development of new therapeutic strategies (Li et al., 2016).
Corrosion Inhibition
Beyond biomedical applications, some pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their corrosion inhibition properties on steel surfaces in acidic environments. These studies suggest the utility of such compounds in industrial applications, particularly in protecting materials from corrosive damage (Abdel Hameed et al., 2020).
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if this compound is intended for use as a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s difficult to speculate on the potential mechanisms of action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6/c1-17-8-10-19(11-9-17)26-22-21-16-25-30(20-6-4-3-5-7-20)23(21)28-24(27-22)29-14-12-18(2)13-15-29/h3-11,16,18H,12-15H2,1-2H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNALGQEBZVCQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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